molecular formula C19H23NOS B15193372 3-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin CAS No. 87673-22-1

3-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Cat. No.: B15193372
CAS No.: 87673-22-1
M. Wt: 313.5 g/mol
InChI Key: BAMWKGCJHKPIRW-UHFFFAOYSA-N
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Description

3-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is a complex organic compound that belongs to the class of dibenzoxepins This compound is characterized by its unique structure, which includes a dibenzoxepin core with a methyl group at the third position and a dimethylaminoethylthio group at the eleventh position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzoxepin Core: The dibenzoxepin core can be synthesized through a cyclization reaction involving appropriate aromatic precursors.

    Introduction of the Methyl Group: The methyl group at the third position can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Dimethylaminoethylthio Group: The dimethylaminoethylthio group can be attached through a nucleophilic substitution reaction, where a suitable thioether precursor reacts with the dibenzoxepin core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The dimethylaminoethylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin involves its interaction with specific molecular targets and pathways. The dimethylaminoethylthio group can interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin
  • 4-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin

Uniqueness

3-Methyl-11-(2-(dimethylamino)ethyl)thio-6,11-dihydrodibenz(b,e)oxepin is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group and the dimethylaminoethylthio group can significantly affect the compound’s interaction with molecular targets, making it distinct from its analogs.

Properties

CAS No.

87673-22-1

Molecular Formula

C19H23NOS

Molecular Weight

313.5 g/mol

IUPAC Name

N,N-dimethyl-2-[(3-methyl-6,11-dihydrobenzo[c][1]benzoxepin-11-yl)sulfanyl]ethanamine

InChI

InChI=1S/C19H23NOS/c1-14-8-9-17-18(12-14)21-13-15-6-4-5-7-16(15)19(17)22-11-10-20(2)3/h4-9,12,19H,10-11,13H2,1-3H3

InChI Key

BAMWKGCJHKPIRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(C3=CC=CC=C3CO2)SCCN(C)C

Origin of Product

United States

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